Physicochemical Property Comparison: 2,5-dichloro vs. 2,4-dichloro Substitution in Analogous Oxadiazole Series
The target compound's 2,5-dichloro substitution pattern on the benzamide ring creates a distinct electrostatic and steric profile compared to the more common 2,4-dichloro isomer found in highly active analogs [1][2]. The target compound has a computed XLogP3-AA of 3.8 [1], which positions it in a more lipophilic space compared to the 2-[(2,4-dichlorophenoxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole analog, which possesses an ether linker and a different chlorine pattern [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 2-[(2,4-dichlorophenoxy)methyl]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole (analog 12c, cLogP not reported, but inferred to be different due to ether linker) |
| Quantified Difference | Qualitative difference in lipophilicity and hydrogen-bonding capacity (target compound has a single H-bond donor, analog 12c has none) [1][2]. |
| Conditions | In silico prediction using XLogP3 algorithm (PubChem) |
Why This Matters
This difference in lipophilicity can impact solubility, permeability, and off-target binding profiles, making the compound a distinct chemical tool compared to more polar analogs.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 7655681. XLogP3-AA value. https://pubchem.ncbi.nlm.nih.gov/compound/922962-13-8. Accessed 29 Apr. 2026. View Source
- [2] Ahsan, M. J., et al. 'Rationale Design, Synthesis, Cytotoxicity Evaluation, and Molecular Docking Studies of 1,3,4-oxadiazole Analogues.' Anti-Cancer Agents in Medicinal Chemistry, vol. 17, no. 10, 2017, pp. 1381-1392. DOI: 10.2174/1871520617666170419124702. View Source
